1-(3-bromophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
1-(3-BROMOPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that features a bromophenyl group, a trifluoromethyl group, and a pyrrolo[3,2-b]pyridine core
Preparation Methods
The synthesis of 1-(3-BROMOPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the direct introduction of a trifluoromethyl group using trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines .
Chemical Reactions Analysis
1-(3-BROMOPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the bromophenyl and trifluoromethyl groups
Common reagents used in these reactions include palladium catalysts, boron reagents, and trifluoromethyl active species . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-BROMOPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structural properties make it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 1-(3-BROMOPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by influencing its physicochemical properties and interactions with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-BROMOPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their specific functional groups and properties. The presence of the trifluoromethyl group in 1-(3-BROMOPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID makes it unique and potentially more effective in certain applications due to the enhanced stability and reactivity conferred by this group .
Properties
Molecular Formula |
C15H10BrF3N2O3 |
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Molecular Weight |
403.15 g/mol |
IUPAC Name |
1-(3-bromophenyl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H10BrF3N2O3/c16-7-2-1-3-8(4-7)21-6-9(14(23)24)12-13(21)10(15(17,18)19)5-11(22)20-12/h1-4,6,10H,5H2,(H,20,22)(H,23,24) |
InChI Key |
OARJKBKXQYSBKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CN2C3=CC(=CC=C3)Br)C(=O)O)NC1=O)C(F)(F)F |
Origin of Product |
United States |
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